molecular formula C23H19N3O5S B2480415 N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 898455-85-1

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2480415
CAS No.: 898455-85-1
M. Wt: 449.48
InChI Key: SASZHTUPYNOGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic organic compound with a molecular formula of C23H19N3O5S and a molecular weight of 449.5 g/mol . Its structure features a 2-methyl-4-oxoquinazolinone core linked to a 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide group via a phenyl bridge. This specific molecular architecture combines two pharmacophores of significant research interest: the quinazolin-4-one ring system and the benzenesulfonamide moiety. Compounds containing the quinazolin-4-one scaffold are extensively investigated in medicinal chemistry research for their diverse biological activities . Furthermore, the presence of a sulfonamide group is a key structural feature in many compounds studied for enzyme inhibition, particularly against targets like cyclooxygenase-2 (COX-2) . Research on structurally similar molecules has shown properties such as analgesic and anti-inflammatory activity , as well as specific COX-2 inhibitory potential , suggesting this compound is a valuable intermediate for researchers in the fields of organic synthesis and drug discovery. It is intended for use in non-clinical, non-therapeutic laboratory research.

Properties

IUPAC Name

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c1-15-24-20-5-3-2-4-19(20)23(27)26(15)17-8-6-16(7-9-17)25-32(28,29)18-10-11-21-22(14-18)31-13-12-30-21/h2-11,14,25H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASZHTUPYNOGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Mechanism of Action

  • Molecular Targets: The quinazoline moiety often targets tyrosine kinases, which are critical in cell signaling pathways.

  • Pathways Involved: Inhibition of kinase activity disrupts various cell processes, including proliferation and survival, making it relevant in cancer treatment.

Comparison with Similar Compounds: N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide stands out due to its unique fusion of the quinazoline and benzodioxine structures.

Comparison with Similar Compounds

Table 1: Core Scaffold Comparison

Compound Class Key Functional Groups IR Spectral Features (cm⁻¹) Tautomerism
Quinazolinone Derivatives C=O (quinazolinone), SO₂NH₂ 1663–1682 (C=O), 1243–1258 (S=O) No
Triazole Derivatives C=S, SO₂NH₂ 1247–1255 (C=S), 3278–3414 (NH) Yes

Sulfonamide Substituent Positioning and Linkers

The target compound’s sulfonamide group is positioned at the 6-position of the benzodioxane ring, unlike ethyl-linked sulfonamides in 4-(2-(2-(methylthio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide (compound 2 in ). highlights similar sulfonamide positioning in N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(octahydrocycloocta[d]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (compound 5f), which shares the 6-sulfonamide group but incorporates a spiro-annulated isoxazoline ring .

Table 2: Sulfonamide Substituent Comparison

Compound Linker Type Sulfonamide Position Biological Relevance
Target Compound Phenyl Benzodioxane C6 Enhanced rigidity, H-bonding
Compound 2 () Ethyl Benzene ring Increased flexibility
Compound 5f () Spirocyclic Benzodioxane C6 Improved metabolic stability

Biological Activity

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Overview

The compound features a quinazoline moiety, which is known for its presence in various biologically active molecules, combined with a sulfonamide group. The structural complexity allows for diverse interactions with biological targets, particularly enzymes involved in critical physiological processes.

Inhibition of Carbonic Anhydrase

One of the primary biological activities of this compound is its role as an inhibitor of carbonic anhydrase (CA) . Carbonic anhydrases are essential enzymes that regulate acid-base balance and are implicated in various physiological and pathological processes. The sulfonamide group is particularly effective in binding to the active site of these enzymes, leading to inhibition.

  • Binding Affinity : Molecular docking studies indicate that this compound has a high binding affinity for multiple isoforms of carbonic anhydrase, suggesting potential therapeutic applications in conditions like glaucoma and certain cancers.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been shown to exhibit significant antiproliferative activity against various cancer cell lines. The effectiveness is often measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit cell growth by 50%.

Cell Line IC50 (µM)
MCF7 (Breast Cancer)15.0
A549 (Lung Cancer)20.5
HT-29 (Colon Cancer)18.7

These results highlight its potential as a therapeutic agent in oncology .

The anticancer activity appears to be mediated through several pathways:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, disrupting normal cell cycle progression.
  • Apoptosis Induction : Evidence suggests that treatment with this compound activates caspase pathways leading to programmed cell death .

Case Studies and Research Findings

Several research studies have documented the biological activity of this compound:

  • Study on Antiproliferative Activity : A study demonstrated that derivatives similar to this compound exhibited potent antiproliferative effects across multiple cancer cell lines. The study utilized MTT assays to evaluate cell viability and found promising results indicating its potential as an anticancer agent .
  • In Vivo Studies : Chick chorioallantoic membrane assays were employed to assess the antiangiogenic properties of related compounds. Results indicated that these compounds could effectively inhibit angiogenesis, which is crucial for tumor growth and metastasis .

Scientific Research Applications

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A study highlighted that compounds similar to N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide demonstrated effective inhibition against various bacterial strains due to their ability to interfere with folate biosynthesis in bacteria .

Anti-inflammatory Effects

Sulfonamides are also recognized for their anti-inflammatory properties. In vitro studies have shown that similar compounds can reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential activity against cancer cells. Preliminary studies have indicated that derivatives containing the quinazolinone moiety exhibit cytotoxic effects against various cancer cell lines . This property could be attributed to their ability to induce apoptosis in malignant cells.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are involved in critical biological pathways, including neurotransmission and carbohydrate metabolism .

Drug Development

The unique properties of this compound make it a candidate for further development as a therapeutic agent. Its potential applications include:

  • Antimicrobial Agents : Targeting resistant bacterial strains.
  • Anti-inflammatory Drugs : For conditions like arthritis or other inflammatory diseases.
  • Anticancer Therapies : As part of combination therapies for various cancers.

Material Science

In addition to medicinal applications, the compound may serve as a building block in the synthesis of new materials with specific properties, such as enhanced durability or functionality in coatings and polymers .

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of sulfonamide derivatives including quinazolinone structures against multiple bacterial strains. Results showed significant inhibition zones compared to control groups .
  • Anti-inflammatory Evaluation : In vitro assays demonstrated that certain derivatives exhibited IC50 values lower than standard anti-inflammatory drugs like diclofenac, indicating promising anti-inflammatory activity .
  • Cytotoxicity Assessment : Research on similar compounds revealed their effectiveness in reducing cell viability in various cancer cell lines, suggesting their potential as anticancer agents .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction efficiency be validated?

Methodological Answer:
The synthesis typically involves coupling a quinazolinone core with a sulfonamide-functionalized dihydrobenzodioxine moiety. Key steps include:

  • Sulfonamide Formation : Reacting 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride with an aminophenylquinazolinone intermediate under anhydrous conditions (e.g., DMF, 0–5°C) to avoid hydrolysis .
  • Quinazolinone Synthesis : Cyclization of anthranilic acid derivatives with urea or thiourea, followed by methylation at the 2-position using iodomethane in basic media .
    Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%). Characterize intermediates via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Advanced: How can structural contradictions in spectroscopic data (e.g., NMR shifts) be resolved for this compound?

Methodological Answer:
Discrepancies in NMR assignments often arise from tautomerism in the quinazolinone ring or sulfonamide proton exchange. To resolve:

  • Variable Temperature NMR : Perform 1H^1H NMR at 25°C and −40°C to observe dynamic proton exchange broadening (e.g., NH groups) .
  • 2D-COSY/HSQC : Correlate ambiguous signals to adjacent carbons or protons. For example, the 4-oxoquinazolinone carbonyl (δ ~165 ppm) should show NOE correlations with adjacent aromatic protons .
  • X-ray Crystallography : Definitive resolution of tautomeric forms and hydrogen-bonding networks .

Basic: What are the recommended analytical techniques for purity assessment and structural confirmation?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/water (70:30) + 0.1% TFA. Retention time consistency (±0.2 min) indicates purity .
  • Mass Spectrometry : ESI-MS in negative ion mode to detect [M−H]⁻ peaks (expected m/z ~470–500 range) .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Core Modifications : Synthesize analogs with variations at the quinazolinone 2-methyl group (e.g., ethyl, halogen) or dihydrobenzodioxine sulfonamide substituents .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with target enzymes (e.g., kinase ATP-binding pockets) .
  • In Vitro Assays : Test inhibition of kinase activity (IC50_{50}) or cellular proliferation (MTT assay) in dose-response curves. Compare with positive controls (e.g., staurosporine) .

Basic: What solvents and conditions stabilize this compound during storage?

Methodological Answer:

  • Storage : Lyophilized solid at −20°C under argon to prevent oxidation of the dihydrobenzodioxine ring .
  • Solubility : DMSO (≥10 mM stock solutions); avoid aqueous buffers with pH >8 to prevent sulfonamide hydrolysis .

Advanced: How can metabolic instability (e.g., rapid clearance) be addressed in preclinical studies?

Methodological Answer:

  • Prodrug Design : Introduce ester or carbonate moieties at labile sites (e.g., sulfonamide NH) to enhance plasma stability .
  • Microsomal Assays : Incubate with liver microsomes (human/rat) + NADPH; quantify parent compound via LC-MS/MS. Half-life <30 min necessitates backbone modifications .
  • LogP Optimization : Reduce excessive hydrophobicity (LogP >5) via polar substituents (e.g., hydroxyl, morpholine) to improve pharmacokinetics .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential dust inhalation .
  • Waste Disposal : Neutralize with 10% NaOH solution before incineration to degrade sulfonamide residues .

Advanced: How can conflicting bioactivity data across cell lines be systematically analyzed?

Methodological Answer:

  • Dose-Response Normalization : Express IC50_{50} values relative to housekeeping genes (e.g., GAPDH) to control for cell viability variability .
  • Pathway Enrichment Analysis : Use RNA-seq or phosphoproteomics to identify differentially regulated pathways (e.g., MAPK vs. PI3K-AKT) .
  • Resistant Line Development : Generate drug-resistant clones via chronic exposure; perform whole-exome sequencing to identify mutation hotspots (e.g., kinase domains) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.